Structural Elucidation, Synthesis, and Analytical Profiling of 4-Methyltetradecane: A Comprehensive Technical Guide
Structural Elucidation, Synthesis, and Analytical Profiling of 4-Methyltetradecane: A Comprehensive Technical Guide
Executive Summary
4-Methyltetradecane is a branched saturated hydrocarbon (alkane) that has garnered significant attention across diverse scientific disciplines, ranging from petrochemical engineering to clinical metabolomics. Structurally characterized by a 14-carbon backbone with a methyl substitution at the C4 position, this compound exhibits unique physicochemical properties compared to its linear isomer, n-pentadecane. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous, self-validating framework for the synthesis, isolation, and analytical quantification of 4-methyltetradecane, particularly emphasizing its emerging role as a volatile organic compound (VOC) biomarker in [1] and [2].
Physicochemical Profiling and Molecular Architecture
The molecular architecture of 4-methyltetradecane fundamentally dictates its volatility, boiling point, and interaction with stationary phases in chromatographic systems. The methyl branch disrupts the highly ordered packing typically seen in straight-chain alkanes, thereby lowering its melting point and altering its vapor pressure profile[3].
To facilitate rapid reference for experimental design, the core quantitative data for 4-methyltetradecane is summarized in the table below, grounded in data from the [4] and [5].
| Property | Value | Scientific Implication |
| IUPAC Name | 4-Methyltetradecane | Indicates a 14-carbon chain with a C4 methyl branch. |
| Molecular Formula | C₁₅H₃₂ | Classifies the molecule as a saturated paraffin. |
| Molecular Weight | 212.4146 g/mol | Critical for mass spectrometry precursor ion targeting[4]. |
| Monoisotopic Mass | 212.2504 Da | Used for high-resolution exact mass (HRMS) validation[5]. |
| CAS Registry Number | 25117-24-2 | Universal identifier for chemical procurement and safety[4]. |
| Estimated Boiling Point | ~264.2 °C | Determines GC oven temperature programming[3]. |
| IUPAC InChIKey | ITVMHPMCNRGCIY-UHFFFAOYSA-N | Enables automated database cross-referencing[4]. |
Targeted Synthesis: Mechanistic Design and Validation
The de novo synthesis of highly pure 4-methyltetradecane is often required when commercial analytical standards are unavailable. The most robust and regioselective approach utilizes a Grignard cross-coupling reaction followed by dehydration and catalytic hydrogenation[6].
Causality of Reagent Selection
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Solvent (Tetrahydrofuran - THF): THF is explicitly chosen over diethyl ether because its oxygen lone pairs strongly coordinate with the magnesium center, stabilizing the bulky decylmagnesium bromide complex.
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Catalyst (Pd/C): Palladium on carbon is selected for the final hydrogenation step because it provides quantitative conversion of the intermediate alkene to the alkane without inducing unwanted skeletal isomerization.
Step-by-Step Synthetic Protocol
This protocol is designed as a self-validating system to ensure product integrity at every stage.
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Grignard Reagent Preparation:
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Action: React 1-bromodecane with magnesium turnings in anhydrous THF under an inert argon atmosphere to form decylmagnesium bromide.
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Self-Validation Checkpoint: Perform a Gilman titration prior to the next step to confirm the exact molarity of the active Grignard reagent.
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Nucleophilic Addition:
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Action: Slowly add 2-pentanone dropwise to the Grignard reagent at 0 °C. The decyl anion attacks the C2 carbonyl carbon of 2-pentanone.
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Self-Validation Checkpoint: Quench a micro-aliquot and analyze via Thin-Layer Chromatography (TLC). The complete disappearance of the 2-pentanone spot confirms reaction completion, yielding the intermediate 4-methyltetradecan-4-ol.
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Acid-Catalyzed Dehydration:
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Action: Reflux the tertiary alcohol with a catalytic amount of p-toluenesulfonic acid (pTSA) to eliminate water, producing a mixture of 4-methyltetradecene isomers.
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Catalytic Hydrogenation:
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Action: Dissolve the alkene mixture in ethyl acetate and stir under a hydrogen atmosphere (1 atm) with 10% Pd/C catalyst for 12 hours.
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Self-Validation Checkpoint: Filter the catalyst and analyze the crude product via ¹H-NMR. The absolute absence of vinylic protons (δ 4.5–6.5 ppm) validates the complete reduction to 4-methyltetradecane.
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Purification:
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Action: Isolate the final product via fractional vacuum distillation.
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Workflow for the targeted synthesis of 4-methyltetradecane.
Analytical Workflows: GC-MS Profiling in Biomarker Discovery
Recent clinical metabolomics studies have identified 4-methyltetradecane as a critical VOC biomarker in the exhaled breath of colorectal cancer (CRC) patients[1]. Furthermore, it serves as a habitat-related chemical marker for authenticating the medicinal herb Stephania tetrandra[2][7]. Isolating this trace hydrophobic compound from complex biological matrices requires a highly optimized Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Causality of Analytical Parameters
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Extraction (SPME): SPME is utilized because it eliminates the need for liquid solvents, preventing solvent-masking effects in the chromatogram and massively concentrating trace headspace volatiles.
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Ionization (70 eV EI): Electron Impact at 70 eV is the universal standard because it generates highly reproducible fragmentation patterns. For 4-methyltetradecane, the branch at C4 makes the cleavage of the decyl group highly favorable, producing a distinct fragmentation fingerprint that differentiates it from straight-chain alkanes.
Step-by-Step SPME-GC-MS Protocol
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Sample Equilibration:
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Action: Seal the biological sample (e.g., breath condensate or plant powder) in a 20 mL headspace vial. Incubate at 60 °C for 15 minutes to drive VOCs into the headspace.
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Self-Validation Checkpoint: Spike the sample with an internal standard (e.g., D30-tetradecane) prior to sealing. This corrects for matrix effects and variations in extraction efficiency.
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SPME Extraction:
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Action: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes.
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Thermal Desorption & Separation:
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Action: Desorb the fiber in the GC inlet at 250 °C for 3 minutes. Separate the analytes using a non-polar capillary column (e.g., HP-5MS) with a temperature gradient ramping from 40 °C to 280 °C.
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Self-Validation Checkpoint: Run a blank fiber extraction prior to sample analysis to establish a baseline and rule out siloxane column bleed artifacts.
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Mass Spectrometry Detection:
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Action: Ionize the eluent using 70 eV EI and scan using a quadrupole mass analyzer (m/z 35 to 400).
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Data Interpretation:
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Action: Identify 4-methyltetradecane by matching its mass spectrum against the NIST library.
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Self-Validation Checkpoint: A positive identification strictly requires a NIST library match factor of >850 and a Retention Index (RI) deviation of <±5 units relative to a standard alkane series (C8-C20)[7].
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GC-MS analytical workflow for isolating and identifying 4-methyltetradecane.
References
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Title: Tetradecane, 4-methyl- - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]
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Title: 4-methyltetradecane (C15H32) - PubChemLite Source: PubChem Database, National Institutes of Health (NIH) URL: [Link]
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Title: Exploration of Habitat-Related Chemical Markers for Stephania tetrandra Applying Multiple Chromatographic and Chemometric Analysis Source: MDPI (Molecules) URL: [Link]
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Title: Breath Fingerprint of Colorectal Cancer Patients Based on the Gas Chromatography–Mass Spectrometry Analysis Source: ResearchGate / MDPI (Cancers) URL: [Link]
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Title: Supporting Information: Typical procedure for the preparation of branched alkanes Source: Wiley-VCH URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 4. Tetradecane, 4-methyl- [webbook.nist.gov]
- 5. PubChemLite - 4-methyltetradecane (C15H32) [pubchemlite.lcsb.uni.lu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Exploration of Habitat-Related Chemical Markers for Stephania tetrandra Applying Multiple Chromatographic and Chemometric Analysis [mdpi.com]
